Prostaglandin A1 ethyl ester
Overview
Description
Prostaglandin A1 ethyl ester is a prodrug form of Prostaglandin A1, which is a member of the prostaglandin family. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. This compound is known for its enhanced lipid solubility, making it more effective in biological systems .
Mechanism of Action
Target of Action
Prostaglandin A1 Ethyl Ester (PGA1 Ethyl Ester) is a prodrug form of Prostaglandin A1 (PGA1) . The primary targets of PGA1 are the platelets, where it inhibits their activation .
Mode of Action
PGA1 Ethyl Ester, as a prodrug, is metabolized in the body to produce PGA1 . PGA1 then acts on the platelets, inhibiting their activation . This inhibition is achieved by reducing the increases in intracellular calcium concentration and TXA (2) production .
Biochemical Pathways
It is known that pga1, the active form of the drug, plays a role in the cyclooxygenase pathway , which is involved in the production of prostaglandins, thromboxanes, and other eicosanoids.
Pharmacokinetics
It is known that pga1 ethyl ester has enhanced lipid solubility compared to pga1, which may influence its bioavailability .
Action Environment
It is generally recommended that the compound be stored at -20°c and handled only in well-ventilated areas or outdoors .
Biochemical Analysis
Biochemical Properties
Prostaglandin A1 Ethyl Ester interacts with various enzymes and proteins. It inhibits the activation of platelets . The nature of these interactions involves the blocking of increases in intracellular calcium concentration and TXA2 synthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activation of platelets . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits the activation of platelets, likely through blocking increases in intracellular calcium concentration and TXA2 synthesis .
Metabolic Pathways
This compound is involved in the prostaglandin metabolic pathway . It interacts with various enzymes and cofactors, but specific details about these interactions and their effects on metabolic flux or metabolite levels are currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin A1 ethyl ester typically involves the esterification of Prostaglandin A1. This process can be carried out using various reagents and catalysts. One common method involves the reaction of Prostaglandin A1 with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is followed by purification through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin A1 ethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substitution reactions can occur, especially at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acid chlorides and anhydrides are used for esterification and other substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxy and keto derivatives, while reduction can yield alcohols .
Scientific Research Applications
Prostaglandin A1 ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of prostaglandin synthesis and reactions.
Biology: It is studied for its role in cellular signaling and its effects on various biological processes.
Medicine: this compound is investigated for its potential therapeutic effects, including its ability to inhibit platelet activation and cause renal vasodilation
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Comparison with Similar Compounds
Prostaglandin E1: Known for its vasodilatory effects and use in treating erectile dysfunction.
Prostaglandin F2α: Involved in the regulation of reproductive processes.
Prostaglandin D2: Plays a role in allergic reactions and sleep regulation.
Uniqueness: Prostaglandin A1 ethyl ester is unique due to its enhanced lipid solubility, which allows for better absorption and efficacy in biological systems. Its ability to inhibit platelet activation and cause renal vasodilation also distinguishes it from other prostaglandins .
Properties
IUPAC Name |
ethyl 7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O4/c1-3-5-8-11-19(23)16-14-18-15-17-21(24)20(18)12-9-6-7-10-13-22(25)26-4-2/h14-20,23H,3-13H2,1-2H3/b16-14+/t18-,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQVEMJKKQYNQQ-LTGPBHORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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